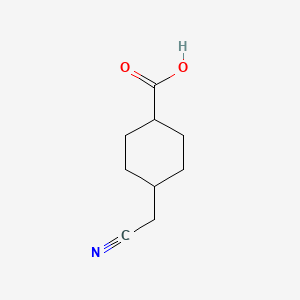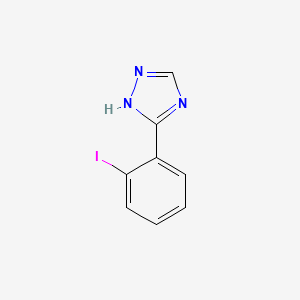
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanenitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,3-dimethylbutanenitrile typically involves the reaction of 4-bromobenzyl bromide with a suitable nitrile precursor under basic conditions. One common method is the nucleophilic substitution reaction where 4-bromobenzyl bromide reacts with sodium cyanide in ethanol to form the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The nitrile group can be oxidized to form carboxylic acids or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
科学研究应用
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-3,3-dimethylbutanenitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-Bromophenylacetic Acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
4-Bromobenzyl Bromide: Contains a bromomethyl group instead of a nitrile group.
4-Bromophenylamine: Contains an amine group instead of a nitrile group.
Uniqueness
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
分子式 |
C12H14BrN |
|---|---|
分子量 |
252.15 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C12H14BrN/c1-12(2,3)11(8-14)9-4-6-10(13)7-5-9/h4-7,11H,1-3H3 |
InChI 键 |
BVIVYZOVEBGYFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C#N)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)


![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)


![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)


